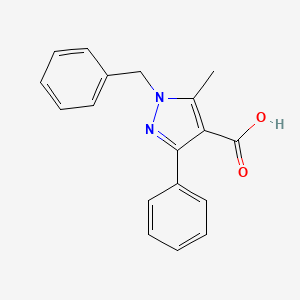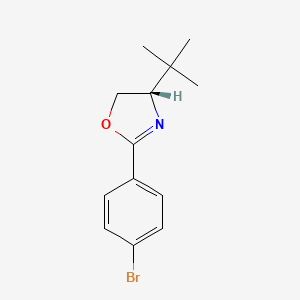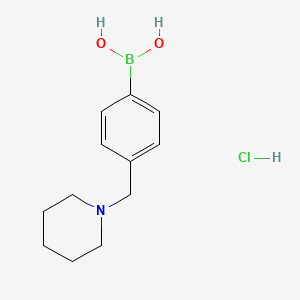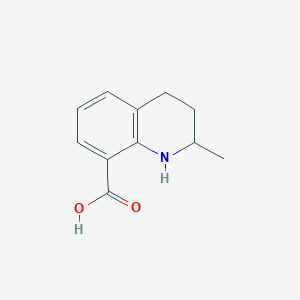![molecular formula C30H19B B1526354 9-Bromo-10-[4-(1-naftil)fenil]antraceno CAS No. 1092390-01-6](/img/structure/B1526354.png)
9-Bromo-10-[4-(1-naftil)fenil]antraceno
Descripción general
Descripción
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a useful research compound. Its molecular formula is C30H19Br and its molecular weight is 459.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Los derivados del antraceno, incluido el 9-Bromo-10-[4-(1-naftil)fenil]antraceno, son cruciales en el desarrollo de los OLED debido a sus excelentes propiedades electroluminiscentes . Estos compuestos se pueden utilizar como materiales emisores de luz azul. Su alta estabilidad térmica y su fuerte emisión azul los hacen adecuados para su uso en aplicaciones de visualización e iluminación donde se requiere una durabilidad y eficiencia a largo plazo.
Fotovoltaica orgánica (OPV)
Las propiedades fotofísicas de los derivados del antraceno los convierten en buenos candidatos para capas activas en OPV . Su capacidad para absorber la luz y convertirla en energía eléctrica se puede aprovechar para mejorar la eficiencia de conversión de energía de las células solares. La planaridad y el potencial para fuertes interacciones intermoleculares contribuyen a un mejor transporte de carga en estos materiales.
Transistores de película fina orgánica (OTFT)
Las moléculas a base de antraceno, debido a sus niveles de energía orbital molecular fronterizos favorables, se pueden usar como la capa semiconductora en OTFT . La funcionalización del antraceno con diferentes derivados de fenilo permite ajustar la estabilidad térmica, lo cual es crucial para el rendimiento y la longevidad de los OTFT.
Espectroscopia de fluorescencia
El alto rendimiento cuántico y la emisión azul de los derivados del antraceno son ventajosos en la espectroscopia de fluorescencia . Estos compuestos se pueden utilizar como sondas fluorescentes o marcadores en varios ensayos biológicos y químicos, proporcionando un medio para detectar o rastrear moléculas biológicas.
Sensores químicos
Debido a la sensibilidad de sus propiedades ópticas al entorno, los derivados del antraceno se pueden emplear como sensores químicos . Los cambios en la fluorescencia pueden indicar la presencia de iones o moléculas específicos, lo que hace que estos compuestos sean útiles en la vigilancia ambiental y el diagnóstico.
Dispositivos electroluminiscentes
Más allá de los OLED, los derivados del antraceno se pueden incorporar en otros tipos de dispositivos electroluminiscentes . Su emisión de luz fuerte y estable bajo un campo eléctrico es valiosa para crear dispositivos que requieren menos energía y ofrecen colores más vivos.
Terapia fotodinámica (PDT)
Las propiedades fotofísicas de los derivados del antraceno también tienen posibles aplicaciones en PDT . Estos compuestos pueden generar especies reactivas de oxígeno tras la activación por luz, que se pueden utilizar para atacar y destruir células cancerosas.
Síntesis de hidrocarburos aromáticos policíclicos (HAP)
Los derivados del antraceno sirven como precursores en la síntesis de HAP más complejos . Estos HAP tienen una amplia gama de aplicaciones, desde semiconductores orgánicos hasta investigación en ciencia de materiales.
Propiedades
IUPAC Name |
9-bromo-10-(4-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPFESDNDUXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)

![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)

